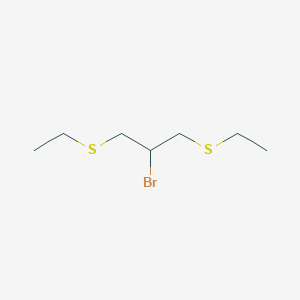
2-Bromo-1,3-bis(ethylsulfanyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2. This compound is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-bis(ethylsulfanyl)propane typically involves the reaction of 1,3-dibromopropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups.
Reaction Scheme:
Br-CH2-CH2-CH2-Br+2C2H5SH→Br-CH2-CH2-CH2-S-C2H5+NaBr+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1,3-bis(ethylsulfanyl)propane, 2-cyano-1,3-bis(ethylsulfanyl)propane, or 2-amino-1,3-bis(ethylsulfanyl)propane.
Oxidation: 2-Bromo-1,3-bis(ethylsulfinyl)propane or 2-Bromo-1,3-bis(ethylsulfonyl)propane.
Reduction: 1,3-bis(ethylsulfanyl)propane.
Applications De Recherche Scientifique
2-Bromo-1,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-bis(ethylsulfanyl)propane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and ethylsulfanyl groups are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromopropane: Similar structure but lacks the ethylsulfanyl groups.
1,3-Bis(ethylsulfanyl)propane: Similar structure but lacks the bromine atom.
2-Bromo-1,3-dimethylpropane: Similar structure but with methyl groups instead of ethylsulfanyl groups.
Uniqueness
2-Bromo-1,3-bis(ethylsulfanyl)propane is unique due to the presence of both a bromine atom and two ethylsulfanyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
923057-19-6 |
|---|---|
Formule moléculaire |
C7H15BrS2 |
Poids moléculaire |
243.2 g/mol |
Nom IUPAC |
2-bromo-1,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15BrS2/c1-3-9-5-7(8)6-10-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
OFYMBMDPDJLDOQ-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(CSCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


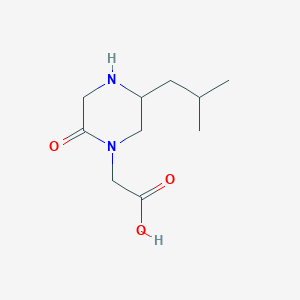
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
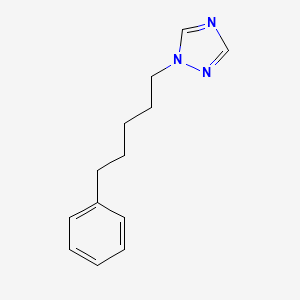
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
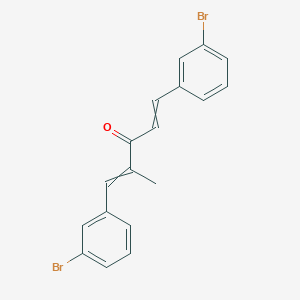

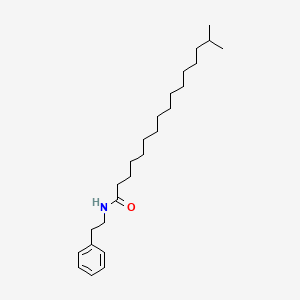
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)

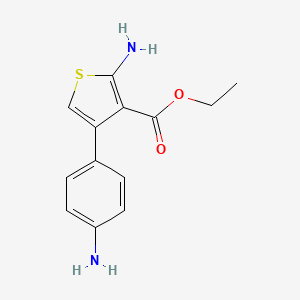

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
